N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide
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Overview
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is a complex organic compound featuring a tetrahydroquinoline backbone. It exhibits significant pharmacological potential due to its distinctive structure, which combines an ethanesulfonyl group and diethoxybenzamide moiety.
Synthetic Routes and Reaction Conditions:
Initial Formation: The synthesis begins with the formation of the 1,2,3,4-tetrahydroquinoline nucleus through a Povarov reaction.
Sulfonylation: The tetrahydroquinoline core is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.
Benzamide Attachment: Finally, a coupling reaction with 3,4-diethoxybenzoyl chloride under anhydrous conditions completes the synthesis.
Industrial Production Methods: In an industrial setting, the production involves high-throughput techniques like continuous flow chemistry to enhance yield and purity. The scalability of these reactions relies on precise control of temperature, solvent selection, and stoichiometry.
Types of Reactions:
Oxidation: It can undergo oxidation to yield quinolone derivatives.
Reduction: Selective reduction can convert the sulfonyl group to a thiol or hydroxyl group.
Substitution: The ethanesulfonyl group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The primary products from these reactions include various functionalized quinolines and benzamides, demonstrating the compound's versatility in synthetic organic chemistry.
Scientific Research Applications
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is widely explored in the following fields:
Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the creation of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its mechanism often involves the binding to active sites, thereby inhibiting or modulating the activity of the target protein. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitated by the unique functional groups present in its structure.
Comparison with Similar Compounds
N-sulfonylated quinolines
Diethoxybenzamide derivatives
Tetrahydroquinoline analogs
Conclusion
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is a compound with vast potential across various scientific disciplines, from synthetic chemistry to pharmaceutical research. Its unique structure and versatile reactivity make it a valuable tool for innovation in both academic and industrial settings.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-28-20-12-10-17(14-21(20)29-5-2)22(25)23-18-11-9-16-8-7-13-24(19(16)15-18)30(26,27)6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPVYSYFLYCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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